An In-depth Technical Guide to 2-Acrylamidophenylboronic Acid: Properties, Synthesis, and Applications in Advanced Material Science
An In-depth Technical Guide to 2-Acrylamidophenylboronic Acid: Properties, Synthesis, and Applications in Advanced Material Science
This guide provides a comprehensive technical overview of 2-acrylamidophenylboronic acid, a versatile monomer increasingly utilized in the development of intelligent materials for biomedical and research applications. We will delve into its core chemical properties, provide detailed protocols for its synthesis and application, and offer insights into the scientific principles that govern its functionality. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.
Core Chemical Properties and Molecular Characteristics
2-Acrylamidophenylboronic acid, with the chemical formula C₉H₁₀BNO₃, is a bifunctional molecule that combines the reactivity of an acrylamido group with the unique binding capabilities of a phenylboronic acid moiety.[1][2] This dual nature is the cornerstone of its utility in creating responsive polymers and hydrogels.
| Property | Value | Source |
| Molecular Weight | 190.99 g/mol | [1] |
| CAS Number | 758697-66-4 | [2] |
| IUPAC Name | [2-(prop-2-enoylamino)phenyl]boronic acid | [1] |
| Appearance | White to off-white powder | Inferred from synthesis protocols |
| Solubility | Soluble in water, DMSO, and other polar organic solvents | [3] |
The key to its functionality lies in the phenylboronic acid group, which can reversibly form covalent bonds with 1,2- and 1,3-diols, a class of compounds that includes many biologically significant molecules like glucose.[4][5] This interaction is highly dependent on the pH of the surrounding environment, a characteristic that is exploited in the design of "smart" materials.[6][7]
The pH-Dependent Equilibrium of Boronic Acids
In aqueous solution, phenylboronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral boronate form. The neutral form is hydrophobic, while the anionic form is more hydrophilic. The pKa of the boronic acid dictates the pH at which this transition occurs. The formation of a boronate ester with a diol lowers the pKa, shifting the equilibrium towards the more stable anionic tetrahedral state, even at physiological pH. This change in charge and hydrophilicity upon diol binding is the fundamental principle behind many of its sensory applications.[6]
Figure 1: pH-dependent equilibrium of phenylboronic acid and its interaction with a diol.
Synthesis of 2-Acrylamidophenylboronic Acid: A Validated Protocol
The synthesis of 2-acrylamidophenylboronic acid is a critical first step for its use in research and development. Below is a detailed, self-validating protocol adapted from established literature.[3]
Materials and Reagents
-
2-Aminophenylboronic acid
-
Acryloyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flasks, dropping funnel, magnetic stirrer, etc.)
-
Ice bath
Step-by-Step Synthesis Procedure
-
Dissolution of Starting Material: In a 250 mL round-bottom flask, dissolve 2-aminophenylboronic acid (1 equivalent) in a 1:1 mixture of THF and water.
-
Addition of Base: Add sodium bicarbonate (2.2 equivalents) to the solution and cool the flask in an ice bath to 0-5 °C with constant stirring.
-
Slow Addition of Acryloyl Chloride: In a separate dropping funnel, prepare a solution of acryloyl chloride (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the cooled reaction mixture over a period of 1 hour, ensuring the temperature remains below 5 °C. This slow addition is crucial to control the exothermic reaction and prevent unwanted side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Extraction:
-
Remove the THF under reduced pressure.
-
Add ethyl acetate to the remaining aqueous solution and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation and Purification:
-
Filter the solution to remove the drying agent.
-
Remove the ethyl acetate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) to obtain pure 2-acrylamidophenylboronic acid as a white solid.
-
Characterization and Quality Control
The identity and purity of the synthesized 2-acrylamidophenylboronic acid should be confirmed using standard analytical techniques.
Note: While specific spectroscopic data for 2-acrylamidophenylboronic acid was not available in the conducted searches, the following are the expected characteristic signals based on its structure and data from similar compounds.[8][9][10][11][12][13][14]
-
¹H NMR: Expected signals would include vinyl protons of the acryloyl group (typically in the range of 5.5-6.5 ppm), aromatic protons of the phenyl ring (7.0-8.0 ppm), and an amide proton (a broad singlet, typically >8.0 ppm).
-
¹³C NMR: Characteristic peaks would be observed for the carbonyl carbon of the amide (around 165 ppm), the vinyl carbons (125-135 ppm), and the aromatic carbons (110-150 ppm).[9][12][15]
-
FT-IR: Key vibrational bands would include the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1660 cm⁻¹), C=C stretching of the vinyl and aromatic groups (1600-1450 cm⁻¹), and B-O stretching (around 1350 cm⁻¹).[10][11][14]
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 192.08.
Applications in Glucose Sensing
The ability of the boronic acid moiety to reversibly bind with glucose makes 2-acrylamidophenylboronic acid a prime candidate for the development of continuous glucose monitoring systems.[4][16][17] This is typically achieved by incorporating the monomer into a hydrogel matrix.
Fabrication of a Glucose-Responsive Hydrogel Sensor
This protocol outlines the fabrication of a polyacrylamide-based hydrogel functionalized with 2-acrylamidophenylboronic acid.
Figure 2: Workflow for the fabrication of a glucose-responsive hydrogel sensor.
Protocol:
-
Prepare Monomer Solution: In a vial, dissolve acrylamide, 2-acrylamidophenylboronic acid, and a cross-linker such as N,N'-methylenebis(acrylamide) (BIS) in deionized water. The molar ratio of these components will determine the mechanical properties and sensitivity of the final hydrogel.
-
Add Photoinitiator: Add a photoinitiator (e.g., Irgacure 2959) to the monomer solution and mix until fully dissolved. Protect the solution from light.
-
Casting and Polymerization: Pipette the solution into a mold of the desired shape and size. Expose the mold to UV light for a specified time to initiate polymerization and form the hydrogel.
-
Equilibration: Carefully remove the hydrogel from the mold and immerse it in a buffer solution (e.g., PBS at pH 7.4) to allow it to swell and equilibrate.
-
Glucose Sensing: The hydrogel will swell or shrink in response to changes in glucose concentration, which can be detected through various methods such as changes in volume, refractive index, or by incorporating a reporter dye.[18]
Causality Behind Choices: The inclusion of acrylamide creates a hydrophilic polymer network. The boronic acid monomer provides the glucose sensitivity. The cross-linker controls the mesh size of the hydrogel, which influences the diffusion of glucose and the swelling response. The photoinitiator allows for rapid and controlled polymerization upon UV exposure.
Applications in pH-Responsive Drug Delivery
The pH-sensitive nature of the boronic acid-diol interaction can be harnessed to create drug delivery systems that release their payload in response to specific pH changes, such as those found in the tumor microenvironment or within cellular endosomes.[6][7][19][20][21]
Preparation of pH-Responsive Nanoparticles
This protocol describes the synthesis of self-assembled nanoparticles from a block copolymer containing 2-acrylamidophenylboronic acid for pH-triggered drug release.
Protocol:
-
Synthesize Block Copolymer: Synthesize a diblock copolymer containing a hydrophilic block (e.g., polyethylene glycol, PEG) and a hydrophobic block composed of polymerized 2-acrylamidophenylboronic acid. This can be achieved through controlled radical polymerization techniques like RAFT.[3]
-
Drug Loading: Dissolve the block copolymer and the hydrophobic drug to be encapsulated in a common organic solvent.
-
Nanoparticle Self-Assembly: Add this organic solution dropwise to a vigorously stirring aqueous solution. The hydrophobic interactions will drive the self-assembly of the polymer chains into core-shell nanoparticles, with the hydrophobic drug encapsulated within the core.
-
Purification: Remove the organic solvent by dialysis or evaporation.
-
pH-Triggered Release: At physiological pH (7.4), the hydrophobic core containing the boronic acid groups will be stable, retaining the drug. Upon encountering a more acidic environment (e.g., pH 5-6 in an endosome), the boronic acid groups will become more hydrophilic, leading to the destabilization of the nanoparticle and the release of the encapsulated drug.[7][20]
Figure 3: Mechanism of pH-responsive drug release from 2-acrylamidophenylboronic acid-based nanoparticles.
Thermoresponsive Copolymers
When copolymerized with monomers like N-isopropylacrylamide (NIPAM), 2-acrylamidophenylboronic acid can impart both glucose- and thermo-responsive properties to the resulting polymer.[16] These "dual-responsive" materials have potential applications in areas where both temperature and glucose concentration are relevant stimuli. The incorporation of the hydrophilic boronic acid moiety can modulate the lower critical solution temperature (LCST) of the PNIPAM-based copolymer.[22][23]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2-acrylamidophenylboronic acid. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.
Conclusion
2-Acrylamidophenylboronic acid is a highly versatile monomer with significant potential in the fields of materials science, diagnostics, and drug delivery. Its unique combination of a polymerizable acrylamide group and a diol-binding phenylboronic acid moiety allows for the creation of "intelligent" materials that can respond to specific chemical and physical stimuli. The protocols and principles outlined in this guide provide a foundation for researchers to explore and expand upon the applications of this remarkable compound.
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